molecular formula C21H27N3O2S B11508749 N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide

N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide

Cat. No.: B11508749
M. Wt: 385.5 g/mol
InChI Key: SNUISQARUKTLGV-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide is a complex organic compound that combines the structural features of adamantane, benzodiazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide typically involves multiple steps:

    Formation of Adamantane Derivative: The synthesis begins with the preparation of an adamantane derivative. Adamantane can be functionalized through halogenation, followed by substitution reactions to introduce the desired functional groups.

    Benzodiazole Synthesis: The benzodiazole moiety can be synthesized via a condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivatives.

    Thioether Formation: The benzodiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide Bond Formation: Finally, the adamantane derivative is coupled with the benzodiazole-thioether intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

    Substitution: The benzodiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the amide group.

    Functionalized Benzodiazoles: From substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a pharmacophore in drug design.

Medicine

Given its structural similarity to known bioactive molecules, this compound may exhibit pharmacological properties. It could be studied for its potential as an antiviral, antibacterial, or anticancer agent.

Industry

In materials science, the compound’s rigid adamantane core and functional groups could be utilized in the design of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, while the benzodiazole and acetamide groups could participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(Adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with a similar adamantane core.

    APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide): Another synthetic cannabinoid with an adamantane moiety.

    AB-001 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide): Similar structure with different functional groups.

Uniqueness

N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide is unique due to its combination of adamantane, benzodiazole, and acetamide functionalities. This unique structure may confer distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H27N3O2S/c1-26-16-2-3-17-18(7-16)24-20(23-17)27-11-19(25)22-12-21-8-13-4-14(9-21)6-15(5-13)10-21/h2-3,7,13-15H,4-6,8-12H2,1H3,(H,22,25)(H,23,24)

InChI Key

SNUISQARUKTLGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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